Boc-L-Ile-OH
Description
Historical Context and Fundamental Role of Protected Amino Acids in Organic and Peptide Synthesis
The synthesis of peptides, which are chains of amino acids linked by peptide bonds, presents a significant chemical challenge. wikipedia.org Unprotected amino acids have both an amino group and a carboxyl group, leading to potential unwanted side reactions and polymerization during peptide bond formation. altabioscience.com This necessitates the use of "protecting groups" to temporarily block one of the reactive sites.
The concept of using a reversible protecting group for the α-amino group was a pivotal development in peptide synthesis. nih.gov In the mid-20th century, the introduction of the tert-butyloxycarbonyl (Boc) group marked a significant advancement. nih.govpeptide.com The Boc group is stable under various reaction conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA). wikipedia.orgaltabioscience.com This selective removal allows for the stepwise and controlled assembly of amino acids into a desired peptide sequence. fengchengroup.com This strategy, particularly in the context of solid-phase peptide synthesis (SPPS) developed by Bruce Merrifield, revolutionized the field, making the synthesis of complex peptides and even small proteins feasible. peptide.com
Evolution of N-(tert-Butoxycarbonyl)-L-isoleucine as a Central Chiral Building Block in Modern Synthesis
N-(tert-Butoxycarbonyl)-L-isoleucine has become a crucial chiral building block in modern organic synthesis. daicelchiraltech.cn "Chiral building blocks" are enantiomerically pure compounds used to introduce specific stereochemistry into a target molecule. L-isoleucine itself possesses two chiral centers, making its derivatives, like Boc-L-isoleucine, valuable for creating complex molecules with precise three-dimensional structures.
The evolution of Boc-L-isoleucine as a central building block is tied to the increasing demand for enantiomerically pure pharmaceuticals and other specialty chemicals. Its use extends beyond peptide synthesis into the realm of asymmetric synthesis, where it can act as a chiral auxiliary. guidechem.com A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a new stereocenter, and is then removed. The inherent chirality of the isoleucine backbone in Boc-L-isoleucine allows chemists to control the stereochemical outcome of reactions, leading to the desired enantiomer of the final product. sciengine.com
Overview of Multifaceted Academic and Research Applications
The applications of Boc-L-isoleucine in academic and research settings are diverse and significant. ontosight.aichemimpex.com
Key Research Applications of Boc-L-isoleucine:
| Application Area | Description |
| Peptide Synthesis | Boc-L-isoleucine is a fundamental component in the synthesis of peptides for a wide range of research purposes, including the development of new therapeutics and the study of protein structure and function. chemimpex.com |
| Medicinal Chemistry | It serves as a key starting material in the design and synthesis of novel drug candidates. chemimpex.com The unique structural properties of the isoleucine side chain are often important for the biological activity of peptides and other molecules. chemimpex.com |
| Biotechnology | In biotechnology, Boc-L-isoleucine is used to modify proteins, potentially enhancing their stability or activity for use in biopharmaceuticals. chemimpex.comchemimpex.com |
| Asymmetric Synthesis | As a chiral auxiliary, it is employed in the enantioselective synthesis of various organic compounds, enabling the production of single-enantiomer drugs and other fine chemicals. guidechem.comchemimpex.com |
| Materials Science | Researchers are exploring the use of isoleucine derivatives in the creation of novel polymers and other materials with specific chiral properties. acs.org |
The versatility and reliability of Boc-L-isoleucine have solidified its position as an indispensable tool for chemists working at the forefront of scientific discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884508 | |
| Record name | tert-Butoxycarbonyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-16-7 | |
| Record name | tert-Butoxycarbonyl-L-isoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-Butoxycarbonyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-butoxycarbonyl)-L-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations of N Tert Butoxycarbonyl L Isoleucine
Strategic Protecting Group Chemistry Employing the tert-Butoxycarbonyl Moiety
The tert-butoxycarbonyl (Boc) group is a cornerstone in modern peptide synthesis, serving as a temporary shield for the amino functionality of L-isoleucine. ontosight.aigoogle.com This protection strategy is fundamental for preventing unwanted side reactions during the intricate process of peptide chain elongation. ontosight.ai
Mechanistic Insights into N-Protection and Selective Deprotection Pathways
The introduction of the Boc group onto the nitrogen atom of L-isoleucine is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. ontosight.aiorganic-chemistry.org This reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O, leading to the formation of a stable carbamate (B1207046). The Boc group is characterized by its stability under a wide range of basic and nucleophilic conditions, a critical feature for sequential peptide synthesis. organic-chemistry.org
Conversely, the removal of the Boc group, or deprotection, is efficiently carried out under acidic conditions. ontosight.aiorganic-chemistry.org Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed to cleave the carbamate bond, liberating the free amine and generating gaseous byproducts like isobutylene (B52900) and carbon dioxide. This acid lability is a key attribute, allowing for the selective unmasking of the amino group for the subsequent coupling reaction. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation.
Recent advancements have also explored thermal deprotection of N-Boc protected amines in continuous flow systems, offering an alternative to acid-catalyzed methods. nih.gov Studies have shown that the efficiency of thermal deprotection can be influenced by the nature of the amine, with N-Boc heteroaryl and aryl amines being more readily deprotected than N-Boc alkyl amines. nih.gov
Implementation of Orthogonal Protecting Group Strategies in Complex Boc-L-isoleucine Derivatizations
In the synthesis of complex peptides and other intricate organic molecules, the concept of orthogonal protection is paramount. This strategy involves the use of multiple protecting groups that can be removed under distinct and non-interfering conditions. google.comiris-biotech.de The Boc group, being acid-labile, is often used in conjunction with other protecting groups that are stable to acid but can be cleaved by different reagents. google.comorganic-chemistry.org
A classic example of an orthogonal protecting group strategy is the combination of the acid-labile Boc group for the α-amino protection and base-labile groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group for side-chain protection, or vice versa. google.comorganic-chemistry.org This allows for the selective deprotection and modification of different parts of the molecule without affecting other protected functionalities.
For instance, in the synthesis of a peptide containing Boc-L-isoleucine, the carboxylic acid group of another amino acid might be protected as a benzyl (B1604629) ester, which is removable by hydrogenolysis. This orthogonality ensures that the Boc group on the isoleucine residue remains intact while the benzyl ester is cleaved, and vice versa. The strategic use of such orthogonal pairs provides chemists with the flexibility to construct complex molecular architectures with high precision. iris-biotech.de
Innovative Synthetic Routes for N-(tert-Butoxycarbonyl)-L-isoleucine and its Functionalized Derivatives
The versatility of Boc-L-isoleucine extends beyond its direct use in peptide synthesis, serving as a crucial starting material for the preparation of various functionalized derivatives. These derivatives are instrumental as activated building blocks in a multitude of synthetic applications.
Synthesis of N-(tert-Butoxycarbonyl)-L-isoleucine N-Hydroxysuccinimide Esters
The activation of the carboxylic acid moiety of Boc-L-isoleucine is a common strategy to facilitate amide bond formation. One of the most effective methods for this activation is the conversion to an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting Boc-L-isoleucine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemicalbook.comcymitquimica.comchemdad.com
The resulting Boc-L-isoleucine NHS ester is a stable, crystalline solid that readily reacts with primary and secondary amines to form the corresponding amides with high efficiency. This method is widely employed in both solution-phase and solid-phase peptide synthesis due to its clean reaction profile and the ease of removal of the N-hydroxysuccinimide byproduct.
| Reagent | Role | Reference |
| N-hydroxysuccinimide | Activates the carboxyl group | chemicalbook.comcymitquimica.comchemdad.com |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent | mdpi.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling agent | chemicalbook.comcymitquimica.comchemdad.com |
Preparation of N-(tert-Butoxycarbonyl)-L-isoleucine Methyl Esters
The protection of the carboxylic acid group of Boc-L-isoleucine as a methyl ester is another valuable synthetic transformation. This derivative, Boc-L-isoleucine methyl ester, serves as a key building block in various synthetic endeavors, including the preparation of peptide libraries and in medicinal chemistry. chemimpex.com
The synthesis is typically accomplished by esterification of Boc-L-isoleucine with methanol (B129727) under acidic conditions or by reaction with a methylating agent such as diazomethane (B1218177) or methyl iodide in the presence of a base. A common laboratory preparation involves reacting Boc-L-isoleucine with a suitable methylating agent and then purifying the product through extraction and evaporation. prepchem.com The resulting methyl ester can be selectively deprotected at the N-terminus using standard acidic conditions for the removal of the Boc group, while the methyl ester remains intact.
Synthesis of N-Methylated N-(tert-Butoxycarbonyl)-L-isoleucine Analogues
N-methylation of amino acids is a common modification found in many natural products and pharmaceutically active peptides, often imparting unique conformational properties and increased metabolic stability. The synthesis of N-methylated Boc-L-isoleucine analogues is therefore of significant interest.
A common route to N-methylated Boc-L-isoleucine involves the direct alkylation of Boc-L-isoleucine with a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride. researchgate.net This reaction selectively introduces a methyl group onto the nitrogen atom of the carbamate. Subsequent transformations can then be carried out on the carboxylic acid moiety. For instance, the N-methylated product can be benzylated at the carboxylic acid, followed by the removal of the Boc group to yield the N-methyl-L-isoleucine benzyl ester hydrochloride salt. researchgate.net
Another approach involves reductive amination. After deprotection of the Boc group to yield the free amine, reductive methylation can be performed using formaldehyde (B43269) in the presence of a reducing agent like Raney nickel and hydrogen. nih.gov
| Reagent | Role | Reference |
| Methyl iodide | Methylating agent | researchgate.net |
| Sodium hydride | Base | researchgate.net |
| Formaldehyde | Methyl source for reductive amination | nih.gov |
| Raney nickel | Catalyst for reductive amination | nih.gov |
Elaboration of Mono- and Bis-amide Derivatives via Amidation of Carboxyl and Amino Groups
The unique structure of N-(tert-butoxycarbonyl)-L-isoleucine (Boc-L-isoleucine), featuring a protected amine and a free carboxylic acid, allows for selective transformations at both termini. This dual functionality is exploited in the synthesis of mono- and bis-amide derivatives.
The initial step involves the amidation of the free carboxyl group. This is commonly achieved by activating the carboxylic acid of Boc-L-isoleucine 1 with coupling agents, followed by reaction with an amine. A widely used method employs N,N′-Dicyclohexylcarbodiimide (DCC) as the activator and 1-hydroxybenzotriazole (B26582) (HOBt) as an additive to suppress racemization and improve yields. acgpubs.orgresearchgate.net This reaction, typically performed in a solvent like dichloromethane (B109758) (CH2Cl2) at room temperature, effectively couples Boc-L-isoleucine with various primary or secondary amines to furnish the corresponding N-protected mono-amide derivatives 2a-c . acgpubs.orgresearchgate.net
The synthesis of bis-amides requires the deprotection of the N-Boc group from the newly formed mono-amides. Treatment with trifluoroacetic acid (TFA) in a solvent such as dichloromethane is a standard procedure for removing the acid-labile Boc group, yielding the free amine derivatives 3a-c as their trifluoroacetate (B77799) salts. acgpubs.orgresearchgate.net
The final step is the amidation of this newly exposed amino group. Reacting the mono-amide derivatives 3a-c with a diacyl chloride, such as phthaloyl dichloride or oxalyl chloride, in the presence of a base like pyridine (B92270) in a solvent like tetrahydrofuran (B95107) (THF), results in the formation of the target bis-amide products 4a-c . acgpubs.orgresearchgate.netnih.govfrontiersin.org This sequential approach allows for the construction of complex, chiral molecules with multiple amide functionalities. acgpubs.orgnih.gov
Table 1: Synthesis of Mono- and Bis-amide Derivatives from Boc-L-isoleucine
| Entry | Starting Amine | Mono-amide Product | Yield (%) | Bis-amide Product | Yield (%) | Reference |
| 1 | 1-(Naphthalen-1-yl)ethanamine | 2a | 91 | 4a | 95 | acgpubs.org |
| 2 | (4-(tert-Butyl)phenyl)methanamine | 2b | 74 | 4b | 91 | acgpubs.org |
| 3 | 4-Butylbenzylamine | 2c | 90 | 4c | 95 | acgpubs.org |
Asymmetric Synthesis Leveraging N-(tert-Butoxycarbonyl)-L-isoleucine as a Chiral Auxiliary or Ligand
The inherent chirality of Boc-L-isoleucine makes it a valuable tool in asymmetric synthesis, where it can be employed either as a chiral auxiliary or, more commonly, as a chiral ligand. chemimpex.comguidechem.comsciengine.com As a chiral ligand, it coordinates to a transition metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. mdpi.comsnnu.edu.cn The bulky sec-butyl side chain of the isoleucine moiety plays a crucial role in creating steric hindrance that influences the enantioselectivity of the transformation. mdpi.com
Enantioselective C-H Functionalization Reactions
A significant application of Boc-L-isoleucine as a chiral ligand is in transition metal-catalyzed enantioselective C-H functionalization reactions. snnu.edu.cn Specifically, mono-protected amino acids (MPAAs) like Boc-L-isoleucine have proven effective in palladium-catalyzed processes. mdpi.comnih.gov
In one notable example, Boc-L-isoleucine (Boc-Ile-OH) serves as an optimal chiral ligand in the Pd(II)-catalyzed enantioselective C-H olefination of α,α-diphenylacetic acids. nih.gov The reaction involves the activation of a C(sp²)–H bond, directed by the substrate's carboxylate group. The chiral palladium complex, formed in situ, induces an asymmetric C-H cleavage, leading to the formation of a chiral carbon-palladium intermediate. nih.gov This intermediate then undergoes olefination to produce the chiral product with high enantioselectivity. nih.gov Research has shown that the combination of the sodium salt of the carboxylic acid substrate and potassium bicarbonate (KHCO₃) is critical for achieving both high yield and enantioselectivity. nih.gov Boc-L-isoleucine consistently provides excellent results in these transformations, demonstrating its utility in forging chiral centers through C-H activation. nih.govnih.govacs.org
Table 2: Boc-L-isoleucine as a Chiral Ligand in Pd-Catalyzed Enantioselective C-H Olefination
| Olefin Partner | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ethyl acrylate | 2a | 80 | 95 | nih.gov |
| Methyl acrylate | 2b | 75 | 95 | nih.gov |
| n-Butyl acrylate | 2c | 77 | 95 | nih.gov |
| t-Butyl acrylate | 2d | 73 | 95 | nih.gov |
| Styrene | 2e | 55 | 95 | nih.gov |
Conditions based on the olefination of α,α-diphenylacetic acid as reported. nih.gov
Exploratory Chemical Transformations on the Isoleucine Side Chain
Beyond modifications at the carboxyl and amino groups, the aliphatic side chain of isoleucine offers a frontier for chemical transformations. While these unactivated C-H bonds are traditionally difficult to functionalize selectively, modern synthetic methods are enabling their conversion into valuable non-canonical amino acids (ncAAs). nih.gov
Dehydrogenative Tailoring for the Synthesis of Non-Canonical Amino Acids
Dehydrogenative tailoring is an emerging strategy to introduce unsaturation into the side chains of aliphatic amino acids. nih.gov This process converts inert C(sp³)–H bonds into reactive C=C double bonds, which serve as versatile handles for further functionalization. nih.gov
A stepwise dehydrogenative method has been developed to transform protected isoleucine derivatives into analogues containing a terminal alkene. nih.gov For instance, an N-protected isoleucine derivative (1p ) can undergo dehydrogenation under photocatalytic conditions. The reaction typically uses a decatungstate photocatalyst (like Na₄W₁₀O₃₂) and a cobalt co-catalyst under irradiation with light-emitting diodes (LEDs). nih.gov This process results in the formation of a terminal alkene by selectively removing hydrogen from the side chain. In the case of the isoleucine derivative, a 3:1 mixture of regioisomeric terminal alkenes (2p and 2p' ) is obtained, providing a valuable intermediate for further diversification. nih.gov
The terminal alkene intermediate generated from the dehydrogenation of the isoleucine derivative is a versatile precursor for a variety of chemical transformations. nih.gov
Dihydroxylation: The alkene can be subjected to dihydroxylation conditions to install two hydroxyl groups. This transformation provides access to highly functionalized non-canonical amino acids like 3p . nih.gov A related method, the Sharpless asymmetric dihydroxylation, has also been used on isoleucine derivatives containing a terminal alkene to produce 4,5-dihydroxyisoleucine derivatives. google.com
Oxytrifluoromethylation: This reaction allows for the simultaneous introduction of both an oxygen and a trifluoromethyl group across the double bond, yielding complex structures such as 4p . nih.gov
Olefin Cross-Metathesis: The terminal alkene serves as an excellent handle for olefin cross-metathesis reactions. nih.govorganic-chemistry.org This powerful carbon-carbon bond-forming reaction allows for the coupling of the amino acid side chain with various other olefins, leading to the synthesis of diverse and structurally complex non-canonical amino acids, such as 5p , in workable yields. nih.govrsc.org
These subsequent functionalizations highlight the power of dehydrogenative tailoring to convert a simple aliphatic side chain into a range of complex and useful chemical motifs. nih.gov
Generation of Terminal Alkene Intermediates
Sustainable and Green Chemistry Approaches in the Synthesis of N-(tert-Butoxycarbonyl)-L-isoleucine
The synthesis of N-(tert-Butoxycarbonyl)-L-isoleucine (Boc-L-isoleucine), a critical reagent in peptide chemistry, traditionally involves methods that utilize hazardous solvents and reagents. ontosight.airsc.org In alignment with the principles of green chemistry, significant research has focused on developing more environmentally benign and sustainable synthetic routes. These approaches prioritize the use of greener solvents, alternative catalysts, and energy-efficient reaction conditions to minimize waste and environmental impact. researchgate.netmdpi.com
A primary focus of green synthesis is the replacement of conventional, hazardous solvents. Dichloromethane (DCM) and N,N-dimethylformamide (DMF), common in peptide synthesis, are known for their toxicity. rsc.org Research has identified several greener alternatives that offer comparable or even improved yields in the synthesis of Boc-protected amino acids. Propylene carbonate (PC), for instance, has been demonstrated as an effective and green polar aprotic solvent for both coupling and deprotection reactions in solution-phase peptide synthesis. rsc.org Studies have shown that chemical yields in PC are at least comparable to those in conventional solvents. rsc.org
Similarly, 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) are promoted as green solvent replacements for DMF and DCM in solid-phase peptide synthesis (SPPS). acs.org The ultimate green solvent, water, has also been explored extensively. researchgate.netsemanticscholar.org Catalyst-free methods for the deprotection of the Boc group have been developed using water at reflux temperatures (90-100 °C). semanticscholar.org Furthermore, innovative techniques such as microwave-assisted synthesis using water-dispersible Boc-amino acid nanoparticles offer an organic solvent-free pathway. researchgate.net The use of saturated brine has also been shown to be an optimal solvent system in certain catalytic reactions involving L-isoleucine derivatives. rsc.org
The following table summarizes a comparison of conventional and green solvents for reactions related to Boc-amino acid synthesis.
| Reaction Type | Conventional Solvent(s) | Green Alternative(s) | Yield Comparison | Reference(s) |
| Peptide Coupling | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Propylene Carbonate (PC), Ethylene Carbonate (EC) | Yield in PC is comparable to literature values; yield in EC is significantly higher. | rsc.org |
| Solid-Phase Synthesis | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate (EtOAc) | A fully green protocol using 2-MeTHF and EtOAc was established for synthesizing a challenging peptide with high purity. | acs.org |
| N-Boc Deprotection | Dichloromethane (DCM), 1,4-Dioxane, Tetrahydrofuran (THF) | Water | Excellent yields (90-97%) achieved for various amines under catalyst-free conditions in water. | semanticscholar.org |
| Asymmetric Aldol (B89426) Reaction | Various Organic Solvents | Saturated Brine | Revealed as the optimal solvent for achieving high enantiomeric excess and yield. | rsc.org |
Another cornerstone of green chemistry in this context is the development and use of sustainable and recyclable catalysts. The standard synthesis of Boc-L-isoleucine involves reacting L-isoleucine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base like sodium hydroxide (B78521) or sodium bicarbonate in an aqueous-organic medium. rsc.org While effective, greener alternatives to the reagents and catalysts involved are actively being sought.
Enzymatic and water-phase synthesis methods are being designed to produce high-quality amino acid derivatives, reducing the reliance on traditional chemical processes. echemi.com Researchers have also developed recyclable catalytic systems. For example, a chiral helical polyisocyanide-supported catalyst derived from L-isoleucine itself has been used for asymmetric synthesis, demonstrating a circular economy approach where the amino acid is used to create a tool for its own transformation in a sustainable manner. rsc.org
Deep eutectic solvents (DESs) represent a novel class of green media that can also act as catalysts. A DES composed of p-toluenesulfonic acid monohydrate (pTSA) and choline (B1196258) chloride (ChCl) has been shown to be an effective medium and catalyst for Boc deprotection, replacing strong, hazardous acids like trifluoroacetic acid (TFA). mdpi.com This approach aligns with green chemistry principles by combining solvent and catalyst functions and using recyclable components. mdpi.com
The table below details research findings on sustainable catalytic systems for reactions involving the Boc protecting group.
| Catalyst/System | Reaction | Green Chemistry Principle(s) | Key Finding | Reference(s) |
| Water (as medium/catalyst) | N-Boc Deprotection | Use of benign solvent, catalyst-free conditions | Deprotection of various N-Boc amines achieved in high yields at reflux temperature without any added catalyst. | semanticscholar.org |
| pTSA/ChCl (Deep Eutectic Solvent) | N-Boc Deprotection | Use of recyclable solvents/catalysts, replacing hazardous reagents | The DES acts as both the reaction medium and catalyst, effectively removing the Boc group while being environmentally benign. | mdpi.com |
| Polyisocyanide-supported Catalyst | Asymmetric Aldol Reaction | Use of recyclable catalysts, atom economy | A recyclable catalyst derived from L-isoleucine itself achieved exceptional enantioselectivity (99.8% ee) and could be recycled multiple times. | rsc.org |
| Microwave Irradiation | Solid-Phase Peptide Synthesis in Water | Energy efficiency, use of benign solvent | Microwave irradiation allowed for rapid reaction of Boc-amino acid nanoparticles on a resin in water, eliminating organic solvents. | researchgate.net |
These advancements highlight a clear trajectory towards more sustainable and environmentally conscious methods for the synthesis and utilization of N-(tert-Butoxycarbonyl)-L-isoleucine, reducing the environmental footprint of peptide chemistry.
Advanced Methodologies in Peptide and Peptidomimetic Synthesis Utilizing N Tert Butoxycarbonyl L Isoleucine
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) revolutionized the field by anchoring the growing peptide chain to a solid support, simplifying the purification process. nih.gov The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is frequently employed for the synthesis of what are known as "difficult sequences". researchgate.net
Optimization Strategies for Boc-Based SPPS in the Synthesis of "Difficult Sequences"
"Difficult sequences" often contain a high proportion of hydrophobic amino acids like isoleucine, leading to inter- or intra-molecular aggregation and the formation of secondary structures such as β-sheets. nih.govrsc.org This aggregation can hinder solvent and reagent access, resulting in incomplete reactions and low yields. nih.govdiva-portal.org Boc-based SPPS is often preferred over Fmoc-based strategies for these sequences because the repetitive treatments with trifluoroacetic acid (TFA) to remove the Boc group can disrupt these aggregates. nih.govresearchgate.net
Several optimization strategies have been developed to mitigate aggregation in Boc-based SPPS:
In Situ Neutralization: In traditional Boc-SPPS, the TFA treatment leaves a protonated N-terminus, which requires a separate neutralization step before the next coupling reaction. peptide.com This neutralization can promote aggregation. nih.gov In situ neutralization protocols, where a high concentration of the activated Boc-amino acid is added directly with a base like diisopropylethylamine (DIEA), minimize the time the peptide is in a neutral, aggregation-prone state. nih.govpeptide.com This has been shown to be effective for preparing challenging peptides. peptide.com
Solvent Choice: The choice of solvent is critical for solvating the peptide-resin complex. sigmaaldrich.com Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are known to inhibit peptide aggregation. nih.govdiva-portal.org A "magic mixture" of dichloromethane (B109758) (DCM), DMF, and NMP has been used successfully for hydrophobic peptides. nih.govsigmaaldrich.com
Chaotropic Agents: The addition of chaotropic salts such as lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN) to the coupling mixture can disrupt hydrogen bonds and reduce aggregation. sigmaaldrich.comresearchgate.net
Elevated Temperature: Performing coupling reactions at higher temperatures can help to break up secondary structures and improve reaction kinetics. peptide.comresearchgate.net Microwave-assisted SPPS is a modern technique that utilizes elevated temperatures to enhance synthesis efficiency. researchgate.netbeilstein-journals.org
Backbone Protection: Introducing temporary protecting groups on the backbone amide nitrogens, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can effectively prevent aggregation. peptide.comsigmaaldrich.comub.edu
Integration of N-(tert-Butoxycarbonyl)-L-isoleucine into Automated Peptide Synthesis Systems
Automated peptide synthesizers are designed to perform the repetitive cycles of deprotection, washing, and coupling required for SPPS. oup.com These instruments are compatible with Boc-based chemistries, including the incorporation of Boc-L-isoleucine. oup.comluxembourg-bio.com
Key aspects of integrating Boc-L-isoleucine into automated systems include:
Reagent Compatibility: Automated synthesizers are equipped with reservoirs for solvents and reagents, and systems for their precise delivery to the reaction vessel. oup.com Protocols for Boc-amino acid activation, often using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), are standard features. peptide.comluxembourg-bio.com
Protocol Optimization: Modern synthesizers offer flexibility in programming, allowing for the implementation of optimized protocols for difficult sequences, such as extended coupling times, double coupling cycles, and the use of specialized solvent mixtures. oup.comluxembourg-bio.com Some instruments also incorporate microwave technology for heat-enhanced synthesis. beilstein-journals.org
Combined Chemistries: It is possible to combine Fmoc and Boc chemistries on a single automated platform. For instance, a specific lysine (B10760008) residue can be incorporated using Boc-Lys(Fmoc)-OH, allowing for selective deprotection and modification of the side chain before switching to standard Boc-SPPS for the remainder of the sequence. nih.gov
Techniques for the Synthesis of Carbon-14 (B1195169) Labeled Peptides Incorporating N-(tert-Butoxycarbonyl)-L-isoleucine
Radiolabeled peptides, particularly those containing carbon-14 (¹⁴C), are invaluable tools for studying peptide metabolism, distribution, and mechanism of action. researchgate.netpharmtech.com The synthesis of ¹⁴C-labeled peptides often involves the incorporation of a ¹⁴C-labeled amino acid, such as L-[U-¹⁴C]-isoleucine.
The general approach involves:
Preparation of ¹⁴C-labeled Boc-amino acid: Commercially available L-[U-¹⁴C]-isoleucine is converted to N-Boc-L-[U-¹⁴C]-isoleucine. researchgate.netalmacgroup.comalmacgroup.com
Solid-Phase Synthesis: The unlabeled portion of the peptide is typically assembled on a solid support using an automated synthesizer. pharmtech.com
Manual Coupling of Labeled Residue: The coupling of the expensive ¹⁴C-labeled Boc-amino acid is often performed manually to ensure maximum efficiency and to accommodate the small scale. pharmtech.comnih.gov Custom glassware is often used for this step. pharmtech.com
Completion and Purification: After the labeled residue is incorporated, the synthesis is completed, and the peptide is cleaved from the resin, deprotected, and purified, typically by high-performance liquid chromatography (HPLC). researchgate.netalmacgroup.com
This strategy has been successfully used to synthesize complex, long-chain peptides, such as an 84-amino acid biotinylated peptide labeled with ¹⁴C at the N-terminal isoleucine. researchgate.netalmacgroup.com
Solution-Phase Peptide Synthesis Methodologies
While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, especially for the large-scale production of shorter peptides and for fragment condensation strategies. acs.orggoogle.com In this approach, protected amino acids and peptide fragments are coupled in solution, followed by purification after each step.
Boc-L-isoleucine is readily used in solution-phase synthesis. A common strategy involves the step-by-step coupling of Boc-protected amino acids to a C-terminal amino acid ester. For example, Boc-L-isoleucine can be coupled to an amino acid methyl ester, like Leu-OMe, using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with HOBt. nih.govacs.org The resulting dipeptide can then be deprotected (Boc removal with TFA) and coupled with another Boc-amino acid to extend the peptide chain. nih.govacs.org
Fragment condensation involves the synthesis of several small peptide fragments which are then coupled together. For instance, a tripeptide fragment containing isoleucine was synthesized by first coupling Boc-L-isoleucine with Leu-OMe, followed by deprotection and coupling with Boc-Serine. nih.gov This fragment was then coupled with other synthesized fragments to produce a larger lipopeptide. nih.govacs.org
Control of Stereochemical Fidelity in Peptide Bond Formation
A critical challenge in peptide synthesis is maintaining the stereochemical integrity of the chiral α-carbon of the amino acids. Epimerization, the change in configuration at this center, can occur during the activation and coupling steps, leading to the formation of diastereomeric impurities that are often difficult to separate from the desired product. mdpi.comacs.org
Mechanisms and Strategies for Minimizing Epimerization during Coupling Reactions
The primary mechanism of epimerization during peptide bond formation involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. mdpi.comthieme-connect.de The α-proton of the oxazolone (B7731731) is relatively acidic and can be abstracted by a base, leading to a loss of stereochemical information. mdpi.comthieme-connect.de N-carbamoyl protected amino acids, like Boc-derivatives, are generally less prone to oxazolone formation and subsequent epimerization than N-acyl protected amino acids. thieme-connect.de However, the risk is not entirely eliminated, especially under basic conditions. nih.gov
Several strategies are employed to minimize epimerization when using Boc-L-isoleucine:
Choice of Coupling Reagents: The selection of coupling reagents and additives is crucial. Carbodiimide reagents like DCC and EDC are commonly used, but their use in the presence of additives like HOBt or 7-Aza-1-hydroxybenzotriazole (HOAt) significantly suppresses epimerization. peptide.commdpi.com These additives react with the activated amino acid to form active esters that are less prone to racemization. mdpi.com Urionium/aminium salt-based reagents like HBTU and HATU, particularly when used with HOAt, are also very effective at suppressing epimerization. mdpi.com
Reaction Conditions: The presence of excess base can increase the rate of epimerization. mdpi.com Careful control of the amount and type of base used is important. For instance, using a hindered base like 2,4,6-trimethylpyridine (B116444) (collidine) can sometimes be beneficial. nih.gov
Avoiding Over-activation: Strong activation of the carboxylic acid group increases the likelihood of oxazolone formation. mdpi.com Using the mildest effective activation conditions can help preserve stereochemical integrity.
Organocatalysis: The use of certain organocatalysts, such as camphorsulfonic acid (CSA), in conjunction with EDC has been shown to promote the formation of dual-protected amino acid derivatives from Boc-amino acids without epimerization. acs.org Mechanistic studies suggest that in this system, an acyclic intermediate is formed, bypassing the problematic oxazolone. acs.org
Rational Design and Chemical Synthesis of Peptidomimetics Incorporating N-(tert-Butoxycarbonyl)-L-isoleucine Motifs
The rational design of peptidomimetics aims to create molecules that mimic the structure and biological activity of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor affinity and selectivity. N-(tert-Butoxycarbonyl)-L-isoleucine (Boc-L-isoleucine) is a fundamental building block in this endeavor, providing the bulky, hydrophobic isobutyl side chain of isoleucine, which is crucial for many peptide-protein interactions, while its N-terminal Boc protecting group facilitates controlled, stepwise synthesis. chemimpex.com
The design process for peptidomimetics incorporating Boc-L-isoleucine often focuses on several key strategies:
Conformational Constraint: Native peptides are often highly flexible. By incorporating isoleucine mimics or cyclizing the peptide backbone, a more rigid and bioactive conformation can be adopted. Boc-L-isoleucine can be incorporated into synthetic routes that lead to cyclic peptidomimetics. One such approach involves positioning reversible N-amide substituents, like the Boc group, within the peptide sequence to promote a cis-amide bond conformation, which can significantly reduce the ring strain upon cyclization and improve reaction yields. google.com
Backbone Modification: The peptide backbone can be altered to introduce non-natural linkages that resist protease activity. For instance, Boc-L-isoleucine can be a starting point for synthesizing peptidomimetics with modified amide bonds or aza-peptides.
Side Chain Modification and Scaffolding: The isoleucine side chain itself can be modified, or the Boc-L-isoleucine can be attached to non-peptidic scaffolds. A notable example is the synthesis of "stapled peptides," where non-natural, olefin-bearing amino acids are incorporated to form a reinforcing macrocyclic hydrocarbon bridge. acs.org While not directly isoleucine, the synthetic principles for creating these non-natural Boc-protected amino acids, often using chiral auxiliaries, are applicable to creating novel isoleucine analogs for peptidomimetic construction. acs.org
The chemical synthesis of these peptidomimetics is a multi-step process where Boc-L-isoleucine plays a critical role. A general synthetic route involves the coupling of Boc-L-isoleucine with another amino acid or a scaffold molecule. nih.gov The Boc group protects the amine, preventing self-polymerization and allowing the carboxyl group to be activated for amide bond formation. ontosight.ai Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate). nih.gov Following the coupling step, the Boc group is selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free amine for the next coupling step in the sequence. ontosight.airesearchgate.net This iterative process is central to Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide and peptidomimetic chemistry. ontosight.ai
For example, in the synthesis of certain covalent peptidomimetic protease inhibitors, a commercially available amino acid ester is first deprotected and then conjugated with a Boc-protected amino acid like N-Boc-L-tert-leucine (a structural isomer of isoleucine). nih.gov After subsequent hydrolysis of the ester, the resulting fragment is coupled with another part of the molecule to generate the final inhibitor. nih.gov This modular strategy allows for the systematic modification of different parts of the peptidomimetic to optimize its biological activity.
| Peptidomimetic Strategy | Role of Boc-L-isoleucine | Key Synthetic Steps | Example Application |
| Cyclic Peptidomimetics | Building block for the linear precursor; can be used as N-amide substituent to aid cyclization. google.com | Solid-phase or solution-phase synthesis of linear peptide, followed by head-to-tail or side-chain cyclization. | Development of receptor-selective analogs with enhanced stability. arizona.edu |
| Stapled Peptides | The principles for synthesizing non-natural Boc-amino acids are used to create the stapling monomers. acs.org | Synthesis of olefin-bearing Boc-amino acids, incorporation via SPPS, ruthenium-catalyzed ring-closing metathesis. acs.org | Inhibition of protein-protein interactions, such as in oncology. acs.org |
| Protease Inhibitors | Provides a key hydrophobic side chain (P2 position) for binding to the enzyme's active site. nih.gov | Boc-SPPS, coupling with specialized warhead moieties, purification. nih.gov | Antiviral drug development (e.g., for SARS-CoV-2 3CLpro). nih.gov |
| Photoswitchable Peptidomimetics | Incorporated into peptide strands attached to a photoswitchable turn region. diva-portal.org | Standard SPPS protocols to synthesize peptide arms on a chromophore scaffold. diva-portal.org | External regulation of peptide conformation and function with light. diva-portal.org |
Construction of Diverse Peptide Libraries for High-Throughput Biological and Chemical Screening
Peptide libraries are powerful tools for discovering new biologically active molecules for drug development, diagnostic applications, and mapping protein-protein interactions. bmglabtech.com N-(tert-Butoxycarbonyl)-L-isoleucine is frequently used in the synthesis of these libraries, which can contain thousands to millions of unique peptide sequences. The construction of these libraries often relies on combinatorial synthesis strategies, with Boc-chemistry being a well-established method. umich.edu
Several types of peptide libraries are constructed to address different scientific questions:
Overlapping Libraries: Consist of a series of peptides that systematically span the entire sequence of a target protein. These are ideal for identifying linear T-cell or B-cell epitopes. abclonal.com
Alanine (B10760859) Scanning Libraries: Each amino acid in a known active peptide is systematically replaced with alanine to determine its importance for the peptide's function. Isoleucine is a key residue to probe, as its replacement with alanine results in the loss of a bulky hydrophobic side chain.
Truncation Libraries: Used to identify the shortest possible amino acid sequence of a peptide that retains biological activity by systematically removing flanking residues. abclonal.com
Random Libraries: Contain a vast number of random peptide sequences and are used for screening to find novel ligands for a specific target without prior knowledge of a lead sequence.
The synthesis of these libraries can be performed using various high-throughput methods. The "split-and-mix" (or "split-and-pool") synthesis is a classic technique for generating one-bead-one-compound (OBOC) libraries. researchgate.netmdpi.com In this method, a solid support resin is divided into portions, a different Boc-amino acid (like Boc-L-isoleucine) is coupled to each portion, and then all portions are mixed together. This cycle is repeated, rapidly generating a library where each bead theoretically carries a unique peptide sequence. mdpi.com
A modern approach involves the light-directed, massively parallel on-chip synthesis of peptide arrays. umich.edu This method uses photolithographic masks or maskless projection lithography to selectively deprotect specific sites on a microchip. In t-Boc based on-chip synthesis, a photo-generated acid is used to remove the Boc group in illuminated areas, allowing for the subsequent coupling of the next Boc-amino acid. umich.edu This technique provides high flexibility and allows for the creation of high-density peptide microarrays for screening. umich.edu
For screening OBOC libraries, an "all-on-one chip" system can be employed where beads from a combinatorial library are immobilized on a glass slide. researchgate.netmdpi.com The chip is incubated with a fluorescently labeled target protein, and beads that bind the target are identified by fluorescence scanning. The sequence of the peptide on the "hit" bead can then be determined directly on the chip using mass spectrometry, such as MALDI-TOF MS. researchgate.netmdpi.com To facilitate sequencing, a "ladder sequence" can be intentionally generated during synthesis by using a mixture of 95% Fmoc-protected amino acid and 5% Boc-protected amino acid, where the Boc group's acid lability allows for controlled fragmentation during analysis. researchgate.net
| Library Synthesis/Screening Method | Description | Role of Boc-L-isoleucine | Throughput |
| Split-and-Mix (OBOC) | Resin is split, coupled with different amino acids, and pooled for each cycle, generating a library of single peptides on individual beads. researchgate.netmdpi.com | Used as one of the building blocks in the combinatorial coupling steps. | High (10³-10⁶ compounds) |
| Light-Directed On-Chip Synthesis | A photogenerated acid removes the Boc group at specific light-exposed spots on a chip, allowing for spatially-defined synthesis. umich.edu | A standard monomer used in the t-Boc chemistry cycles for array synthesis. | Very High (up to 10⁴-10⁵ spots/chip) |
| Robotic Spotting | Pre-synthesized peptides are robotically spotted and immobilized onto a solid surface like a glass slide to create a peptide array. | A component of the peptides that are synthesized prior to being arrayed. | Moderate to High |
| High-Throughput Fluorescence Screening | Libraries (on beads or chips) are incubated with a fluorescently-labeled target. Positive "hits" are identified by their fluorescence. mdpi.comscriptiebank.be | Component of the library peptides being screened for binding activity. | High |
Conformational Analysis and Advanced Spectroscopic Characterization of N Tert Butoxycarbonyl L Isoleucine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of Boc-L-isoleucine, providing insights into its atomic connectivity, stereochemistry, and dynamic behavior in solution.
Structural Elucidation and Assignment of Chemical Shifts
Both ¹H and ¹³C NMR spectroscopy are used to confirm the identity and purity of Boc-L-isoleucine and its derivatives. The characteristic chemical shifts are influenced by the electronic environment of each nucleus.
In ¹H NMR, the nine protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a prominent singlet around 1.4 ppm. The protons of the isoleucine side chain and backbone exhibit more complex splitting patterns due to spin-spin coupling. For instance, in amide derivatives, the α-proton (α-CH) resonates as a doublet of doublets near 3.9-4.5 ppm, while the N-H proton of the carbamate (B1207046) appears as a doublet around 5.1 ppm. acs.org
¹³C NMR spectra provide further structural confirmation. The carbonyl carbon of the Boc group is typically found at approximately 155 ppm, while the carboxylic acid or amide carbonyl carbon resonates further downfield, around 172-175 ppm. researchgate.net The quaternary carbon of the Boc group appears near 80 ppm, and the carbons of the isoleucine skeleton are observed in the aliphatic region (approx. 11-60 ppm). researchgate.net
The following table summarizes representative NMR chemical shifts for Boc-L-isoleucine derivatives, providing a reference for structural verification.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Boc (CH₃)₉ | ~1.4 (singlet) | ~28.6 |
| Boc C(CH₃)₃ | - | ~78.4-80.0 |
| Boc C=O | - | ~155.8 |
| α-CH | ~3.8-4.5 (multiplet) | ~59.4 |
| β-CH | ~1.7-1.9 (multiplet) | ~36.8 |
| γ-CH₂ | ~1.1-1.5 (multiplet) | ~24.9 |
| γ-CH₃ | ~0.8-0.9 (doublet) | ~16.0 |
| δ-CH₃ | ~0.8-0.9 (triplet) | ~11.4 |
| Carboxyl/Amide C=O | - | ~171.9-175.0 |
| N-H | ~5.1-6.7 (doublet or broad singlet) | - |
| Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure. Data compiled from references acs.orgresearchgate.net. |
Investigation of Conformational Dynamics and Intermolecular Interactions
NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe through-space interactions, providing data on the proximity of different protons and thus on the molecule's folded state. Studies on related molecules show that intermolecular interactions, particularly hydrogen bonding involving the N-H and carbonyl groups, play a significant role in solution-state dynamics and aggregation. researchgate.net
Infrared (FTIR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within Boc-L-isoleucine. The absorption frequencies of these groups are sensitive to their environment, particularly to hydrogen bonding.
The spectrum is characterized by several key absorption bands:
N-H Stretching: A band in the region of 3300-3400 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the carbamate linkage. acs.orgsciforum.net The position and broadness of this peak can indicate the extent of hydrogen bonding.
C-H Stretching: Aliphatic C-H stretching vibrations from the isoleucine side chain and the Boc group are observed between 2850 and 3000 cm⁻¹. acs.org
Carbonyl (C=O) Stretching: This is a particularly diagnostic region. Two distinct carbonyl bands are typically present. The carbamate (Boc) carbonyl stretch appears around 1680-1710 cm⁻¹, while the carboxylic acid carbonyl stretch is found at a higher frequency, often around 1740 cm⁻¹. sciforum.net In amide derivatives, the amide I band (primarily C=O stretch) appears in the 1640-1680 cm⁻¹ range. acs.org The presence of multiple, well-resolved carbonyl peaks confirms the structure.
N-H Bending and C-N Stretching: The amide II band, a combination of N-H bending and C-N stretching, is typically found near 1515-1530 cm⁻¹. acs.orgresearchgate.net
The following table details the primary FTIR absorption bands for Boc-L-isoleucine and its derivatives.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| N-H Stretch | Carbamate (N-H) | 3300 - 3400 |
| C-H Stretch | Aliphatic (CH, CH₂, CH₃) | 2850 - 3000 |
| C=O Stretch | Carboxylic Acid | ~1740 |
| C=O Stretch | Carbamate (Boc) | 1680 - 1710 |
| C=O Stretch | Amide I (in derivatives) | 1640 - 1680 |
| N-H Bend / C-N Stretch | Amide II | 1515 - 1530 |
| Data compiled from references acs.orgresearchgate.netsciforum.net. |
X-ray Crystallography for Precise Solid-State Molecular Architecture and Crystal Packing Analysis
Single-crystal X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular packing arrangements. While obtaining a single crystal of Boc-L-isoleucine itself has proven challenging, with attempts sometimes yielding crystals of L-isoleucine hydrochloride instead, analysis of its derivatives provides critical insights. ias.ac.in
A study on the tripeptide Boc-L-Ile-ΔPhe-Ile-OCH₃ revealed an orthorhombic crystal system with space group P2₁2₁2. researchgate.net The analysis showed that the crystal packing is stabilized by a network of intermolecular hydrogen bonds and van der Waals interactions. researchgate.net Notably, the Boc groups from neighboring peptide molecules are involved in these van der Waals contacts, highlighting their role in dictating the crystal architecture. researchgate.net In other protected dipeptides, the carbamate N-H and carbonyl oxygen atoms are key participants in forming hydrogen-bonded tapes, which often organize into sheet-like structures. researchgate.net
| Crystallographic Parameter | Value for a Boc-L-Ile-containing peptide researchgate.net |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2 |
| a (Å) | 12.202(1) |
| b (Å) | 27.790(1) |
| c (Å) | 9.128(1) |
| V (ų) | 3095.2 |
| Z | 4 |
| Data from a representative peptide, Boc-L-Ile-ΔPhe-Ile-OCH₃·H₂O. |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is essential for confirming the molecular weight of Boc-L-isoleucine and for structural elucidation through the analysis of its fragmentation patterns. Using electrospray ionization (ESI), the compound is typically observed as the protonated molecule [M+H]⁺.
The calculated monoisotopic mass of Boc-L-isoleucine (C₁₁H₂₁NO₄) is 231.1471 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high accuracy, often detecting the [M+H]⁺ ion at m/z 232.1543. nih.gov
Under tandem mass spectrometry (MS/MS) conditions, the [M+H]⁺ ion undergoes characteristic fragmentation. A dominant pathway is the loss of the Boc group through cleavage of the C-O bond or loss of isobutene, leading to significant fragment ions. Common fragments include the loss of the entire tert-butoxycarbonyl group (-100 Da) or parts of it, as well as fragmentation of the isoleucine side chain.
| Precursor Ion (m/z) | Observed Fragment Ions (m/z) | Plausible Assignment |
| 232.1543 ([M+H]⁺) | 186.150 | [M+H - C₄H₈]⁺ (Loss of isobutene) |
| 172.133 | [M+H - C₂H₅ - H₂O]⁺ or other complex fragmentation | |
| 132.102 | [M+H - Boc]⁺ (Isoleucine residue) | |
| 86.097 | Iminium ion from isoleucine | |
| 69.071 | Fragment from isoleucine side chain | |
| Data compiled from references [6, 10 from initial search]. |
Circular Dichroism (CD) Spectroscopy for Chiral Purity and Secondary Structure Assessment in Peptides
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, making it an invaluable tool for studying chiral molecules like Boc-L-isoleucine. The inherent chirality of the L-isoleucine core gives rise to a characteristic CD spectrum.
While CD is used to confirm the enantiomeric purity of the starting material, its most powerful application is in the study of peptides and polymers incorporating the Boc-L-isoleucine moiety. The CD spectrum of a peptide in the far-UV region (190-250 nm) is highly sensitive to its secondary structure (e.g., α-helix, β-sheet, random coil).
Research has shown that incorporating chiral Boc-L-isoleucine derivatives into polymers can induce a specific helical conformation. acs.org The resulting polymers exhibit strong CD signals, indicating a predominantly one-handed screw sense, which is a direct consequence of the chirality transferred from the isoleucine monomer. acs.org This demonstrates the crucial role of the chiral building block in dictating the higher-order structure of macromolecules.
Computational Chemistry and Molecular Modeling Studies of N Tert Butoxycarbonyl L Isoleucine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure, Energetics, and Reaction Mechanism Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. In the context of Boc-L-isoleucine systems, DFT calculations provide fundamental insights into molecular stability, reactivity, and the mechanisms of chemical reactions.
Researchers have employed DFT to analyze amide derivatives of L-isoleucine, which are synthesized from Boc-L-isoleucine precursors. researchgate.netunec-jeas.com By using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31+G(d,p), it is possible to optimize molecular geometries and calculate key electronic properties. researchgate.netunec-jeas.com One of the primary outputs of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that serves as a measure of the molecule's chemical stability and reactivity. unec-jeas.com A large gap implies high stability, while a small gap suggests the molecule is more likely to be reactive.
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. researchgate.netunec-jeas.com These maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how a Boc-L-isoleucine derivative will interact with other molecules, such as receptors or enzymes, and for predicting the sites of electrophilic and nucleophilic attacks in a reaction. researchgate.net
DFT has also been instrumental in elucidating reaction mechanisms. For instance, studies on the aza-Henry reaction involving N-Boc imines have used DFT to model the transition states. nih.gov This analysis reveals the complex network of hydrogen bonds between the catalyst and the substrates, explaining the stereochemical outcome of the reaction. nih.gov Such detailed mechanistic understanding is crucial for optimizing reaction conditions and designing more efficient and selective catalysts for processes involving Boc-protected amino acids.
Table 1: Parameters Used in DFT Studies of Isoleucine Derivatives
| Study Focus | Functional | Basis Set | Key Findings | Reference |
|---|---|---|---|---|
| Amide Derivatives of L-Isoleucine | B3LYP | 6-311G(d,p) | Calculated HOMO-LUMO gap; predicted sites for electrophilic/nucleophilic attack via MEP maps. | researchgate.net |
| Bioactive Properties of Amide Derivatives | B3LYP | 6-31+G(d,p) | Determined ground state energies, dipole moments, and HOMO-LUMO energy differences to measure stability. | unec-jeas.com |
| Aza-Henry Reaction Mechanism | - | - | Modeled transition states and hydrogen bond networks to rationalize enantioselectivity. | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
While DFT provides a static picture of electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are essential for exploring the vast conformational landscape of flexible molecules like Boc-L-isoleucine and its derivatives, as well as understanding the profound influence of the surrounding solvent environment.
MD simulations of peptides containing a Boc-L-isoleucine residue can reveal preferred three-dimensional structures. For example, simulations of a Boc-protected Leu-Ile-Val tripeptide predicted a preference for β-sheet-like arrangements in concentrated solutions, driven by the hydrophobic clustering of the amino acid side chains. The exploration of conformational space is critical, as the biological activity of a peptide is often tied to a specific conformation. High-temperature MD simulations can be used to sample a diverse range of conformations, which can then be energy-minimized to identify stable, low-energy structures. escholarship.org
The solvent environment plays a critical role in determining peptide conformation. MD studies have shown that peptides adopt different structures in polar versus apolar solvents. In apolar environments, compact structures stabilized by internal van der Waals interactions and hydrogen bonds may be favored. Conversely, polar solvents like water can solvate the peptide, promoting more extended conformations. nih.gov MD simulations can explicitly model these solvent-peptide interactions, providing detailed information on the structure and mobility of solvent molecules around the peptide, including the formation of hydrophobic shells around nonpolar residues. nih.govresearchgate.net The choice of force field, such as CHARMM or AMBER, is a critical parameter in these simulations, as it defines the potential energy of the system. escholarship.orgresearchgate.net
Table 2: Applications of Molecular Dynamics in Studying Isoleucine Systems
| System Studied | Simulation Software/Force Field | Duration/Temperature | Key Insights | Reference(s) |
|---|---|---|---|---|
| Boc-Leu-Ile-Val Tripeptide | Not Specified | Not Specified | Predicted preference for β-sheet-like arrangements in concentrated solutions. | |
| Cyclic Hexapeptide | NAMD / CHARMM | 1 ns / 1000 K | Generated a diverse family of conformers for further analysis. | escholarship.org |
| L-Isoleucine in Water | GROMACS / OPLS/AA | Not Specified / 293-333 K | Determined self-diffusion coefficients and radial distribution functions to study solvation. | researchgate.net |
| Fmoc-L-Lysine Carboxamides | Not Specified | Not Specified | Confirmed the stability of a designed molecule within the active site of the EGFR protein. | benthamdirect.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Bioactive N-(tert-Butoxycarbonyl)-L-isoleucine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This method is a cornerstone of rational drug design, enabling the prediction of the activity of new, unsynthesized molecules and guiding the optimization of lead compounds.
The QSAR process begins with a dataset of molecules for which the biological activity (e.g., inhibitory concentration, IC50) has been experimentally measured. mdpi.comnih.gov For each molecule, a set of numerical values known as "descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties (often calculated using DFT), and steric or 3D properties. nih.gov
A statistical method, such as Multiple Linear Regression (MLR) or an Artificial Neural Network (ANN), is then used to build a model that links the descriptors to the observed biological activity. nih.gov A crucial step is the validation of the model using a "test set" of compounds that were not used in the model-building process. A robust and predictive QSAR model can then be used to screen virtual libraries of compounds or to suggest specific structural modifications to enhance activity. mdpi.com
In the context of Boc-L-isoleucine, QSAR studies have been performed on derivatives where the Boc-L-isoleucine moiety is incorporated into a larger molecular scaffold. For example, a 3D-QSAR study was conducted on adamantane (B196018) derivatives, some of which were synthesized from Boc-L-isoleucine and other Boc-amino acids, to develop models for their antiviral activity. mdpi.com The resulting models helped to identify the key structural features responsible for their inhibitory effects, providing a clear path for designing more potent analogues. mdpi.com
Table 3: Key Components of a QSAR Study for Bioactive Derivatives
| QSAR Component | Description | Example from Literature (Adamantane Derivatives) | Reference |
|---|---|---|---|
| Dataset | A collection of molecules with known biological activities. | 38 molecules with experimental inhibitory data against the influenza virus. | mdpi.com |
| Descriptors | Numerical representations of molecular properties (steric, electronic, hydrophobic, etc.). | CoMFA (Comparative Molecular Field Analysis) fields, which are steric and electrostatic descriptors. | mdpi.com |
| Modeling Method | Statistical algorithm to correlate descriptors with activity. | CoMFA was used to generate the 3D-QSAR model. | mdpi.com |
| Validation | Assessment of the model's predictive power on an external test set. | The model successfully predicted active compounds as active and inactive ones as inactive. | mdpi.com |
| Application | Prediction of activity for new compounds to guide rational design. | The validated model can be used to predict the inhibitory values of new, synthesized adamantane analogues. | mdpi.com |
In Silico Screening and Drug Target Identification for N-(tert-Butoxycarbonyl)-L-isoleucine Containing Ligands
In silico screening, also known as virtual screening, is a computational approach used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. biorxiv.org This method significantly accelerates the early stages of drug discovery by reducing the number of compounds that need to be synthesized and tested experimentally. Molecular docking is a primary technique used in virtual screening. mdpi.com
In a typical docking workflow, the three-dimensional structure of the target protein is required. A library of potential ligands, which could include derivatives containing Boc-L-isoleucine, is then computationally "docked" into the target's binding site one by one. Docking algorithms predict the preferred binding orientation of the ligand and estimate the strength of the interaction, often expressed as a scoring function. plos.org Compounds with the best scores are considered "hits" and are prioritized for further investigation.
This approach has been used to identify inhibitors for various targets. For instance, molecular docking was used to analyze how adamantane derivatives, synthesized from precursors like Boc-L-isoleucine, bind to their viral target. mdpi.com Similarly, in silico screening of compound libraries has been instrumental in identifying novel inhibitors for targets like the TMPRSS2 protease, where a virtual screen first triages a large library before a smaller, more promising set of molecules is tested biochemically. biorxiv.org
Beyond just identifying binders, these computational methods help in understanding the molecular basis of ligand recognition. Docking results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the binding pocket. researchgate.net This information is invaluable for drug target identification and validation, and for the subsequent lead optimization phase, where the chemical structure of a hit compound is systematically modified to improve its potency and selectivity.
Advanced Applications of N Tert Butoxycarbonyl L Isoleucine in Specialized Research Domains
Chiral Catalyst and Auxiliary Applications in Enantioselective Organic Transformations
The precise three-dimensional structure of amino acids makes them valuable components in the field of asymmetric catalysis, where the goal is to selectively produce one of a pair of enantiomers (mirror-image isomers). Boc-L-isoleucine serves as a key starting material and chiral auxiliary in the synthesis of catalysts designed to orchestrate these highly selective transformations.
Boc-L-isoleucine is employed in the synthesis of complex chiral catalysts for enantioselective reactions, which are crucial in pharmaceutical development and fine chemical synthesis. rsc.org One notable application involves the creation of helical polyisocyanide catalysts. In a multi-step synthesis, L-isoleucine is first protected with a Boc group. rsc.org This initial step ensures the amine group does not interfere with subsequent reactions. The protected isoleucine then undergoes a series of chemical modifications—amidation, hydrogenation, and formylation—before being polymerized to form a helical macromolecular catalyst. rsc.org
This resulting polyisocyanide catalyst, deriving its chiral environment from the L-isoleucine monomer, has been successfully used in asymmetric aldol (B89426) reactions. The performance of the catalyst is dependent on the polymer's chain length, with longer chains leading to improved stereoselectivity. rsc.org For instance, in the reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde, the catalyst's effectiveness in producing the desired enantiomer increased with the degree of polymerization. rsc.org
| Catalyst (Polymer Length) | Product Yield (%) | Enantiomeric Excess (ee %) |
| poly-150 (50-mer) | 44 | 29.8 |
| poly-1100 (100-mer) | 51 | 40.6 |
| poly-1150 (150-mer) | 52 | 44.3 |
| Data sourced from a study on L-isoleucine-derived helical polyisocyanide catalysts in asymmetric aldol reactions. rsc.org |
Amino acids can also function as chiral auxiliaries, where they are temporarily incorporated into a reactant molecule to direct the stereochemical outcome of a reaction before being removed. This strategy has been used in asymmetric hetero-Diels-Alder reactions to synthesize enantiomerically pure aminoalcohols, which are valuable intermediates for producing carbocyclic nucleosides. researchgate.net
Integration into Novel Biomaterials and Soft Matter Systems
The ability of peptide-based molecules to self-assemble into ordered nanostructures has opened up new frontiers in materials science. Boc-L-isoleucine, when incorporated into dipeptides and other peptide structures, plays a significant role in directing these assembly processes, leading to the formation of novel biomaterials with applications in electronics, drug delivery, and tissue engineering. mdpi.comrsc.org The hydrophobic nature of the isoleucine side chain is a key driving force for the aggregation and organization of these molecules in aqueous environments. frontiersin.org
When linked with other amino acids, Boc-L-isoleucine can induce spontaneous self-assembly into well-defined nanostructures. A prominent example is the dipeptide Boc-L-phenylalanyl-L-isoleucine (Boc-Phe-Ile). mdpi.compreprints.orgrepec.orgresearchgate.net In a methanol (B129727) solution, this dipeptide self-assembles into spherical structures with a hydrodynamic size ranging from 0.18 to 1.26 µm. mdpi.compreprints.orgrepec.org Scanning electron microscopy reveals that these are microspheres with smoothly layered surfaces. mdpi.com
The self-assembly process is highly dependent on the specific amino acid sequence, the protecting group, and the solvent system used. rsc.org Research on other aliphatic dipeptides covalently linked to chromophores (light-absorbing molecules) has shown that altering these parameters can result in a variety of nanostructures, including spiky spheres. rsc.org For example, a Boc-Ala-Ile-TPP hybrid (where TPP is a porphyrin chromophore) was found to assemble into uniform spiky spheres. rsc.org The driving forces behind this assembly include non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. frontiersin.orgnih.gov
The self-assembling properties of Boc-L-isoleucine-containing peptides can be harnessed to create composite biomaterials with enhanced functionalities. Electrospinning is a technique used to produce polymer fibers with diameters on the micro- or nanoscale. By dissolving a biocompatible polymer and a self-assembling peptide in a suitable solvent and then electrospinning the solution, hybrid microfibers can be fabricated. mdpi.com
Researchers have successfully incorporated the Boc-Phe-Ile dipeptide into microfibers made from polymers like Poly-L-lactic acid (PLLA) and Poly(methyl methacrylate) (PMMA). mdpi.compreprints.org This process results in uniform and well-oriented microfibers with the dipeptide's self-assembled spherical nanostructures embedded within the polymer matrix. mdpi.com The successful integration and uniform dispersion of the dipeptide spheres within the fibers were confirmed by observing Maxwell-Wagner interfacial polarization. mdpi.comrepec.orgresearchgate.net These composite fibers exhibit interesting dielectric and piezoelectric properties, meaning they can generate an electrical charge in response to mechanical stress. mdpi.comrepec.org
| Material | Feature | Dimension (µm) |
| Boc-Phe-Ile Self-Assembly | Sphere Hydrodynamic Size | 0.18 - 1.26 |
| Composite Microfibers | Fiber Diameter | 0.9 - 1.8 |
| Data sourced from studies on electrospun microstructured biopolymer fibers containing Boc-Phe-Ile. mdpi.compreprints.orgrepec.org |
Notably, the Boc-Phe-Ile@PLLA microfibers demonstrated a significant piezoelectric coefficient of 56 pC/N, highlighting their potential for use as highly efficient piezoelectric energy harvesters in applications like portable and wearable devices. mdpi.comrepec.orgresearchgate.net
Bioconjugation is the process of chemically linking molecules to biomaterials to enhance their properties, such as biocompatibility or cell adhesion, or to introduce new functionalities. numberanalytics.com Boc-L-isoleucine is a key component in peptide synthesis, which is itself a fundamental bioconjugation strategy for building functional peptide sequences onto materials. ontosight.ainumberanalytics.com
The synthesis of dipeptides like Boc-Phe-Ile or the chromophore-peptide hybrids mentioned earlier are examples of bioconjugation, where Boc-L-isoleucine is covalently bonded to another molecule to create a new functional entity. mdpi.comrsc.org The resulting peptide can then be physically entrapped within or chemically bonded to a larger biomaterial scaffold. General bioconjugation techniques such as click chemistry or peptide bonding can be used to attach isoleucine-containing peptides to material surfaces, enabling the development of targeted drug delivery systems or biomaterials that can actively interact with cells. numberanalytics.com The presence of the isoleucine residue can be used to modulate the hydrophobicity and binding interactions of the functionalized surface.
Branched peptides are molecules in which multiple peptide chains are attached to a central core, often a poly-functional amino acid. rsc.org This dendritic, or tree-like, architecture offers several advantages over linear peptides for biomaterial applications, including slower degradation rates, greater stiffness, and unique self-assembly properties. rsc.org These characteristics are crucial for creating stable and functional scaffolds for tissue engineering or for designing controlled-release drug delivery systems. rsc.org
Boc-protected amino acids are instrumental in the synthesis of these complex structures. For example, a Boc-protected lysine (B10760008), with its two amino groups, can serve as a branching point where one amine is part of the main peptide backbone and the other (initially protected) is used to initiate the growth of a side chain. researchgate.net By incorporating Boc-L-isoleucine into the linear segments of these branched structures, designers can precisely control the material's properties. The hydrophobic isoleucine side chains can influence how the branched peptides self-assemble, affecting the porosity and mechanical strength of the resulting hydrogel or scaffold. rsc.orgnih.gov This tunability makes branched peptides containing isoleucine promising candidates for creating sophisticated biomaterials that can mimic the complex architecture of natural tissues and enhance tissue repair and regeneration. rsc.org
Bioconjugation Strategies for the Development of Functionalized Biomaterials
Medicinal Chemistry and Drug Discovery Platforms
N-(tert-Butoxycarbonyl)-L-isoleucine (Boc-L-isoleucine) is a pivotal amino acid derivative utilized extensively in medicinal chemistry and pharmaceutical research. chemimpex.com Its tert-butyloxycarbonyl (Boc) protecting group is crucial in peptide synthesis, as it shields the amino group to prevent unwanted reactions while allowing for controlled, sequential peptide bond formation. ontosight.ai This feature enhances the stability and solubility of the amino acid, making it an ideal building block for creating complex peptides and peptide-based therapeutic agents. chemimpex.comchemimpex.com The unique structural properties of Boc-L-isoleucine also facilitate the design of enzyme inhibitors and modulators, contributing significantly to advancements in drug discovery. chemimpex.com
Development of Enzyme Inhibitors and Therapeutic Peptides
The synthesis of therapeutic peptides, where precise amino acid sequences are fundamental to efficacy, heavily relies on protected amino acids like Boc-L-isoleucine. chemimpex.comchemimpex.com It serves as a key building block in the solution-phase and solid-phase peptide synthesis (SPPS) of complex, biologically active molecules. ontosight.aichemimpex.com The Boc protecting group strategy, while older than the now-dominant Fmoc-SPPS, is still valuable for synthesizing peptides prone to aggregation. mdpi.com
In the realm of enzyme inhibition, Boc-L-isoleucine is integral to constructing inhibitors for various therapeutic targets. Research into new treatments for metabolic disorders like type 2 diabetes has focused on inhibiting enzymes such as α-amylase to lower blood glucose levels. nih.gov Scientists have successfully synthesized short α-/β-mixed peptides with potential α-amylase inhibitory activity using Boc-protected amino acids. nih.gov
Furthermore, Boc-L-isoleucine has been a critical component in the development of peptidic boronic acids designed as inhibitors for the Plasmodium falciparum subtilisin-like protease 1 (PfSUB1), an essential enzyme for the malaria parasite. rtu.lv By incorporating Boc-L-isoleucine at the P3 position of the peptide sequence, researchers have created a series of compounds with low nanomolar inhibitory potency in enzymatic assays and sub-micromolar potency in parasite growth tests. rtu.lv
| Inhibitor Class | Target Enzyme | Disease/Condition | Role of Boc-L-isoleucine | Research Finding |
| Peptidic Boronic Acids | P. falciparum SUB1 | Malaria | Incorporated as a key residue in the peptide backbone. | Resulted in inhibitors with low nanomolar potency against the enzyme and sub-micromolar activity in parasite growth assays. rtu.lv |
| α-/β-mixed peptides | α-amylase | Type 2 Diabetes | Used as a building block for novel peptide structures. | Synthesized peptides showed varying levels of α-amylase inhibition, with one derivative achieving 45.22% inhibition. nih.gov |
Rational Design of Peptide-Based Drugs and Prodrugs for Enhanced Efficacy
The rational design of peptide-based drugs and prodrugs often employs Boc-L-isoleucine to improve the therapeutic profile of parent drugs. A common strategy is to create amino acid ester prodrugs to enhance drug delivery, stability, and efficacy. acs.orgmedcraveonline.com This approach has been successfully applied to the anticancer drug floxuridine (B1672851) and the analgesic acetaminophen (B1664979). acs.orgmedcraveonline.com
In the case of floxuridine, researchers synthesized various 5'-amino acid and dipeptide ester prodrugs to target oligopeptide transporters like hPEPT1, which are often overexpressed in cancer cells. acs.orgnih.govmdpi.com The 5ʹ-O-L-isoleucyl-floxuridine derivative demonstrated the highest inhibition of Gly-Sar uptake (a marker for transporter activity) in Caco-2 cells, indicating strong affinity for the transporter. mdpi.com Furthermore, a dipeptide prodrug, 5′-l-Isoleucyl-l-glycyl-floxuridine, showed even higher affinity for oligopeptide transporters in both Caco-2 and AsPC-1 cancer cells. nih.gov These prodrugs exhibit greater metabolic stability compared to the parent drug, a crucial factor for effective in vivo application. nih.gov
Similarly, an isoleucine prodrug of acetaminophen (Isoleucine-APAP) was synthesized to mask the drug's bitter taste and create a formulation suitable for orally disintegrating tablets (ODT) or chewable forms. medcraveonline.com The prodrug was synthesized using Boc-L-isoleucine, which was later deprotected. medcraveonline.com The resulting Isoleucine-APAP showed suitable chemical stability, with a half-life of 4.34 minutes at a pH of 7.4, allowing for rapid conversion back to acetaminophen upon absorption. medcraveonline.com
| Parent Drug | Prodrug Moiety | Purpose | Key Finding |
| Floxuridine | L-Isoleucine | Enhanced transporter affinity for cancer cell targeting. | 5ʹ-O-l-isoleucyl-floxuridine showed the highest affinity for hPEPT1 transporters in Caco-2 cells (IC₅₀, 0.7 ± 0.0 mM). mdpi.com |
| Floxuridine | L-Isoleucyl-l-glycine | Increased affinity for oligopeptide transporters. | Displayed the highest affinity in Caco-2 cells (IC₅₀ = 0.39 ± 0.01 mM) and AsPC-1 cells (IC₅₀ = 0.29 ± 0.00 mM). nih.gov |
| Acetaminophen | L-Isoleucine | Mask bitterness, create ODT formulation. | The prodrug is stable at lower pH but converts readily to the parent drug at physiological pH (T₁/₂ = 4.34 min at pH 7.4). medcraveonline.com |
Probing Protein-Protein Interactions Utilizing Modified N-(tert-Butoxycarbonyl)-L-isoleucine Peptides
Protein-protein interactions (PPIs) are central to countless biological processes, making them a promising but challenging class of drug targets. nih.govfrontiersin.org The development of peptide-based inhibitors that can disrupt these interactions is a key strategy in modern drug discovery. nih.gov Boc-L-isoleucine, as a fundamental building block in peptide synthesis, plays a crucial role in constructing these peptide probes and inhibitors. chemimpex.comontosight.ai
Peptidomimetics, or peptide-like molecules, are designed to mimic the structure of native binding partners to disrupt PPIs. frontiersin.org The synthesis of these complex molecules, including stapled peptides that have enhanced stability and cell permeability, relies on the precise and controlled addition of amino acids, a process enabled by protecting groups like Boc. explorationpub.com The hydrophobic side chain of isoleucine is often important for insertion into hydrophobic pockets at PPI interfaces.
Researchers can also incorporate fluorescent unnatural amino acids into peptide sequences to study PPIs in real-time. The synthesis of these specialized amino acids and their subsequent incorporation into peptides via SPPS often involves the use of protecting groups, demonstrating the versatility of Boc-chemistry in creating advanced molecular probes.
Application in Neurological Disease Research, including Alzheimer's Disease Amyloid Fibrillation Inhibition
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into toxic fibrils. mdpi.commaxapress.com Inhibiting this fibrillation process is a major therapeutic goal. Curcumin (B1669340), a natural compound, has shown anti-amyloidogenic properties, but its poor water solubility limits its therapeutic potential. mdpi.comresearchgate.net
To overcome this limitation, scientists have synthesized novel, water-soluble curcumin derivatives by functionalizing it with Boc-L-isoleucine. mdpi.comresearchgate.netnih.gov These derivatives exhibit significantly enhanced solubility and are effective inhibitors of amyloid fibrillation, tested using hen egg-white lysozyme (B549824) (HEWL) as a model protein. mdpi.comresearchgate.net
Studies have shown that both monosubstituted and disubstituted Boc-L-isoleucine-curcumin derivatives can bind to HEWL and inhibit the formation of amyloid fibrils. mdpi.comresearchgate.net Interestingly, the monosubstituted derivative showed superior inhibitory activity at lower concentrations, suggesting that the free phenolic hydroxyl group on the curcumin molecule plays a crucial role in the anti-amyloidogenic activity. researchgate.netnih.gov
| Compound | Solubility Enhancement | Amyloid Fibrillation Inhibition (HEWL model) |
| Monosubstituted Boc-L-isoleucine-curcumin | 2.12 mg/mL | >70% inhibition at 0.5 mM; superior to the disubstituted derivative at low concentrations. researchgate.netnih.gov |
| Disubstituted Boc-L-isoleucine-curcumin | 3.05 mg/mL | >70% inhibition at 0.5 mM. researchgate.netnih.gov |
Synthesis of Amino Acid Conjugates of Natural Compounds for Bioactive Agent Discovery
Conjugating amino acids to natural products is an emerging strategy for discovering novel bioactive agents with improved properties. Boc-L-isoleucine is frequently used in these synthetic schemes. mdpi.comnih.gov
The synthesis of curcumin-amino acid conjugates, for instance, involves reacting curcumin with Boc-protected amino acids, including Boc-L-isoleucine, in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com The Boc group is subsequently removed to yield the final conjugate. mdpi.com A similar multi-step process has been used to create tetrahydrocurcumin-amino acid conjugates designed to target the L-type amino acid transporter I (LAT1), which is overexpressed in certain cancers. nih.gov This approach aims to enhance the anticancer properties of tetrahydrocurcumin (B193312) by facilitating its entry into cancer cells. nih.gov
Beyond curcumin, Boc-L-isoleucine has been used to prepare new mono- and bis-amide derivatives of L-isoleucine by reacting it with various aromatic amines. researchgate.netacgpubs.org These synthetic pathways, which involve an initial amidation of Boc-L-isoleucine followed by deprotection and further reaction, generate novel chemical scaffolds that can be screened for a wide range of biological activities. researchgate.netacgpubs.org
Biotechnology and Protein Engineering Applications
In the fields of biotechnology and protein engineering, Boc-L-isoleucine is a valuable tool for modifying proteins to enhance their functional properties. chemimpex.comchemimpex.com The ability to incorporate specific amino acids is essential for studying protein structure-function relationships and for creating proteins with improved stability and activity, which is critical for the development of biopharmaceuticals. chemimpex.comchemimpex.com
Isoleucine's hydrophobic nature is important for maintaining protein structure. By using non-natural isoleucine derivatives, often prepared using Boc protection, researchers can fine-tune the structural and functional properties of proteins. In enzyme engineering, for example, isoleucine residues may be modified or substituted to alter an enzyme's activity, substrate specificity, or stability under industrial conditions, thereby optimizing its performance for specific applications.
Modification of Proteins for Enhanced Stability, Activity, and Novel Functionalities
N-(tert-Butoxycarbonyl)-L-isoleucine (Boc-L-isoleucine) serves as a important tool in protein engineering, where it is used to modify proteins to enhance their stability, activity, and to introduce novel functionalities. chemimpex.comchemimpex.com The tert-butoxycarbonyl (Boc) protecting group enhances the stability and solubility of the amino acid, making it a suitable candidate for the synthesis of complex peptides and the modification of proteins. chemimpex.comchemimpex.com This modification is crucial for the development of biopharmaceuticals and other biotechnology applications. chemimpex.comchemimpex.com
The incorporation of noncanonical amino acids like Boc-L-isoleucine can be achieved through methods such as site-specific incorporation or residue-specific global replacement in auxotrophic hosts. acs.orgnih.gov These techniques allow researchers to precisely introduce desired chemical properties into a protein's structure. For instance, the hydrophobic nature of the isoleucine side chain plays a significant role in the hydrophobic interactions that govern protein structure and stability. By strategically placing Boc-L-isoleucine, the stability of a protein can be enhanced. chemimpex.comchemimpex.com
Research has shown that the incorporation of fluorinated derivatives of isoleucine can significantly impact proteolytic stability. For example, 5,5,5-trifluoroisoleucine has been observed to protect peptides from degradation by various enzymes when placed N-terminal to the cleavage site. beilstein-journals.org While not a direct application of Boc-L-isoleucine, this highlights the potential of modifying the isoleucine residue to enhance protein stability. The Boc protecting group itself is instrumental in the synthetic steps required to create such modified amino acids. researchgate.net
Elucidation of Enzyme Reaction Mechanisms through Site-Specific Incorporation
The site-specific incorporation of modified amino acids, facilitated by protecting groups like Boc, is a powerful technique for investigating enzyme reaction mechanisms. chemimpex.com By replacing a native amino acid with a noncanonical one at a specific position within an enzyme's active site or along a proposed reaction pathway, researchers can probe the role of that particular residue in catalysis. acs.org
The process often involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, such as the amber stop codon (TAG), and inserts the noncanonical amino acid at that site during protein translation. cardiff.ac.uk This allows for the creation of enzyme variants with precisely located modifications.
For example, to understand the mechanism of an enzyme that processes a substrate containing isoleucine, a researcher might incorporate a Boc-L-isoleucine analog at the substrate-binding site. The bulky Boc group could sterically hinder substrate binding or catalysis, providing evidence for the importance of that specific position. Conversely, after incorporation, the Boc group can be removed under mild acidic conditions to reveal the isoleucine residue, allowing for a comparison of the modified and "native" enzyme's activity. ontosight.ai
Furthermore, the introduction of unnatural amino acids can be used to trap enzymatic intermediates or to alter the electronic properties of the active site, thereby shedding light on the chemical steps of the reaction. While direct examples involving Boc-L-isoleucine in this specific context are not prevalent in the provided search results, the underlying principle of using protected amino acids for site-specific mutagenesis is a well-established method in enzymology. unipd.it
Advanced Analytical Methodologies Employing N-(tert-Butoxycarbonyl)-L-isoleucine Derivatives
Quantification of Amino Acids and Metabolites in Biological Matrices
N-(tert-Butoxycarbonyl)-L-isoleucine and its derivatives play a role in the quantification of amino acids and other metabolites in biological samples. chemimpex.com Derivatization of amino acids is a common strategy in analytical chemistry to improve their chromatographic separation and detection by techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). jst.go.jpresearchgate.net
While a variety of derivatizing agents are used, the Boc group can serve as a protective group during the synthesis of derivatizing agents or standards. mdpi.com For instance, N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys) is used with o-phthalaldehyde (B127526) (OPA) for the pre-column derivatization of amino acids to form fluorescent diastereomers that can be separated by reversed-phase HPLC. tandfonline.com This allows for the sensitive and simultaneous determination of D- and L-amino acids. tandfonline.com
In metabolomics, accurate quantification of metabolites is essential. acs.org Isotope tagging methods, where a heavy isotope-labeled tag is attached to the analyte, are used to improve the accuracy of quantification by mass spectrometry. The synthesis of these tags can involve the use of Boc-protected amino acids.
Development of Advanced Chromatographic Purification and Characterization Techniques
Boc-L-isoleucine is significant in the development of advanced chromatographic techniques, particularly for the separation of chiral compounds. sigmaaldrich.com The enantiomeric purity of amino acids and their derivatives is critical in many fields, especially in pharmaceuticals.
Chiral stationary phases (CSPs) are used in HPLC to separate enantiomers. mdpi.com Macrocyclic glycopeptide-based CSPs have proven effective for the chiral analysis of N-blocked amino acids, including those with t-BOC and FMOC protecting groups. sigmaaldrich.com The unique chiral ionic character of these CSPs allows for the resolution of a wide range of racemates. sigmaaldrich.com Specifically, for t-BOC amino acids, reversed-phase mode on CHIROBIOTIC T (Teicoplanin) and R (Ristocetin A) CSPs is a viable option for achieving baseline resolution. sigmaaldrich.com
In gas chromatography (GC), chiral stationary phases derived from amino acids are also employed. For example, N-trifluoroacetyl-L-isoleucine lauryl ester was a key CSP used in the analysis of extraterrestrial material for amino acid enantiomers. While this is a derivative of L-isoleucine, the synthesis of such specialized chiral selectors often involves the use of protecting groups like Boc to control the chemical reactions.
The development of these advanced chromatographic methods allows for the accurate determination of the enantiomeric composition of complex mixtures, which is crucial for quality control and research in various scientific disciplines. mdpi.com
Polymer Science and Materials Chemistry
Tailoring of Polymer Properties via Incorporation of N-(tert-Butoxycarbonyl)-L-isoleucine Derivatives
N-(tert-Butoxycarbonyl)-L-isoleucine derivatives are valuable monomers in the synthesis of functional polymers with tailored properties. The incorporation of amino acid-based units into polymer backbones can impart unique characteristics such as chirality, biocompatibility, and responsiveness to environmental stimuli. acs.org
One area of research involves the synthesis of pH-responsive chiral polymers. For example, Boc-L-isoleucine methacryloyloxyethyl ester has been polymerized using reversible addition-fragmentation chain transfer (RAFT) polymerization to create well-defined polymers. acs.org The Boc protecting groups in these polymers can be removed under acidic conditions to yield cationic, pH-responsive polymers with primary amine side chains. acs.org These types of polymers are being explored for applications in drug delivery and for the conjugation of biomolecules. acs.org
The hydrophobic nature of the isoleucine side chain also influences the properties of the resulting polymers. acs.org Isoleucine and its derivatives are used in the synthesis of biodegradable polymers to enhance mechanical properties like flexibility and strength.
Furthermore, dipeptides containing Boc-protected isoleucine have been incorporated into electrospun microfibers made of biocompatible polymers. For example, Boc-L-phenylalanyl-L-Isoleucine has been integrated into poly(L-lactic acid) (PLLA) microfibers. researchgate.net These hybrid biomaterials exhibit interesting dielectric and piezoelectric properties, suggesting potential applications as energy harvesters in portable and wearable devices. researchgate.net
Below is an interactive data table summarizing the applications of Boc-L-isoleucine derivatives in polymer science.
| Application Area | Polymer Type | Key Findings |
| pH-Responsive Polymers | Poly(Boc-L-isoleucine methacryloyloxyethyl ester) | Deprotection of the Boc group yields cationic, pH-responsive polymers. acs.org |
| Biodegradable Materials | Various polymers | Incorporation of isoleucine derivatives can enhance mechanical strength and flexibility. |
| Piezoelectric Materials | Boc-Phe-Ile@PLLA Microfibers | These hybrid fibers show significant piezoelectric responses, suitable for energy harvesting. researchgate.net |
Role in the Design and Production of Biodegradable Polymer Systems
N-(tert-Butoxycarbonyl)-L-isoleucine (Boc-L-isoleucine) serves as a crucial starting material and building block in the synthesis of advanced biodegradable polymers, particularly poly(ester amides) (PEAs). The incorporation of this protected amino acid into polymer backbones allows for the creation of materials with tunable thermal properties, controlled degradation rates, and enhanced biocompatibility. The bulky and hydrophobic nature of the isoleucine side chain, combined with the temporary protection offered by the Boc group, facilitates specific polymerization processes and influences the final characteristics of the polymer.
Research has demonstrated the successful synthesis of a variety of PEAs based on α-amino acids, including L-isoleucine. suda.edu.cn These polymers are typically synthesized through methods like solution polycondensation. In one approach, diester-diamine monomers are first prepared from L-isoleucine, α,ω-diols (such as 1,3-propanediol, 1,4-butanediol, and 1,6-hexanediol), and a protecting group precursor. upc.edu These monomers are then polymerized with activated dicarboxylic acids, such as the p-nitrophenyl active esters of adipic or sebacic acid, to yield the final PEA. upc.edumdpi.com The Boc group, or a similar protecting group, is essential during the initial monomer synthesis to prevent unwanted side reactions involving the amine group.
The properties of the resulting isoleucine-based PEAs are significantly influenced by the structure of the amino acid. For instance, PEAs derived from L-isoleucine, which has a nonsymmetrical side substituent, tend to exhibit lower glass transition temperatures (Tg) compared to those made from amino acids with more symmetrical side chains like valine or leucine. suda.edu.cn The synthesized PEAs incorporating L-isoleucine are generally amorphous materials. suda.edu.cnupc.edu The molecular weight and thermal properties can be modulated by the choice of diol and diacid components used in the polymerization. suda.edu.cn
Beyond traditional PEAs, derivatives of L-isoleucine are employed in other novel biodegradable systems. For example, L-isoleucine ethyl ester has been used as a hydrophobic component in creating thermosensitive and biodegradable poly(organophosphazene) hydrogels. researchgate.net Additionally, block copolymers incorporating poly(L-isoleucine) segments have been developed. One such example is a hybrid block copolymer consisting of a synthetic glycopolymer block and a poly(L-isoleucine) block (PMAG-b-PIle), which can self-assemble into nanoparticles and undergo enzymatic degradation. mdpi.com
The research findings highlight the versatility of Boc-L-isoleucine as a precursor for a range of biodegradable polymers. By integrating this amino acid, material scientists can design polymers with specific properties tailored for biomedical applications, such as tissue engineering and drug delivery, where controlled degradation and biocompatibility are paramount. nih.gov
Table of Research Findings on Isoleucine-Based Biodegradable Polymers
| Polymer Type | Monomers/Components | Polymer Characteristics | Key Findings | Reference(s) |
| Poly(ester amide) (PEA) | L-isoleucine, various diols and diacids | Amorphous; Tg: 11 to 83 °C; Mn,GPC: 20,000 to 107,000 g/mol | Nonsymmetrical isoleucine side chain leads to lower Tg. Higher hydrophobicity can increase the rate of enzymatic degradation. | suda.edu.cnupc.edu |
| Poly(organophosphazene) Hydrogel | L-isoleucine ethyl ester, PEG | Thermosensitive, biodegradable gel | Forms a thermosensitive hydrogel that biodegrades at body temperature. | researchgate.net |
| Hybrid Block Copolymer | Poly(2-deoxy-2-methacrylamido-D-glucose) (PMAG), Poly(L-isoleucine) (PIle) | Forms nanoparticles | The poly(L-isoleucine) block contributes to the hydrophobic core and the overall biodegradability of the nanoparticle system. | mdpi.com |
| Polyesters | α-hydroxy(L)isoleucine | Biphasic degradation behavior | Polymers derived from α-hydroxy(L)isoleucine degraded much faster than those from α-hydroxy(L)leucine. | mdpi.com |
Future Perspectives and Emerging Research Directions
Exploration of Unprecedented Reactivity and Novel Chemical Transformations of N-(tert-Butoxycarbonyl)-L-isoleucine
The chemical reactivity of Boc-L-isoleucine is a subject of continuous exploration, with researchers seeking to develop novel synthetic methodologies. Recent studies have demonstrated its utility in creating new amide and tetraamide derivatives through coupling reactions. researchgate.netacgpubs.org For instance, N,N′-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (B26582) (HOBt) have been used to mediate the amination of the carboxylic acid group of Boc-L-isoleucine with various aromatic amines, followed by deprotection of the Boc group to yield new amine derivatives. researchgate.netacgpubs.org These intermediates can then be further reacted to produce complex molecules like bis-amides. acgpubs.org
A notable advancement is the development of epimerization-free methods for preparing dual-protected amino acid derivatives. acs.orgacs.org Research has shown that the tert-butoxy (B1229062) group of Boc-L-isoleucine can prevent intramolecular cyclization and the formation of azlactone, which helps to maintain the stereochemical integrity of the molecule during reactions. acs.orgacs.org This has been demonstrated in reactions with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), where the desired product was obtained without apparent epimerization. acs.org
Furthermore, Boc-L-isoleucine has been employed in the synthesis of heterocyclic compounds, such as 1,2,4-oxadiazoles. scielo.br In these syntheses, Boc-L-isoleucine is reacted with arylamidoximes in the presence of a coupling agent like DCC. scielo.br This strategy has been successful in producing 1,2,4-oxadiazoles with multiple asymmetric centers, with no significant racemization observed. scielo.br
The exploration of Boc-L-isoleucine derivatives as catalysts is another promising frontier. A chiral helical polyisocyanide catalyst derived from L-isoleucine has been designed and synthesized. rsc.org This catalyst, which features a rigid helical backbone, has shown high efficiency in asymmetric aldol (B89426) reactions, demonstrating the potential of Boc-L-isoleucine in developing novel catalytic systems for green and recyclable chemical synthesis. rsc.org
Integration with Artificial Intelligence and Machine Learning for Accelerated Chemical and Biological Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new molecules, and Boc-L-isoleucine is poised to play a significant role in this transformation. plos.orggenomequebec.com ML models are increasingly being used to predict the biological activity of peptides, which can significantly reduce the time and cost associated with traditional experimental screening. plos.orgresearchgate.net These models can learn from existing data to predict the properties of new peptide sequences, including those containing Boc-L-isoleucine. plos.org
One of the major challenges in this field is navigating the vast chemical space of possible peptide sequences. researchgate.net ML algorithms can assist in this process by identifying promising candidates for synthesis and testing. plos.org For example, recent studies have focused on developing efficient algorithms to identify peptides with the highest predicted bioactivity from a large pool of possibilities. plos.org This approach can be part of an iterative cycle of computational design and experimental validation to accelerate the discovery of new drug leads. plos.org
Researchers are also using ML to understand the relationship between peptide structure and function. By analyzing large datasets of peptide sequences and their activities, ML models can identify key features that contribute to a desired biological effect. researchgate.netmdpi.com This knowledge can then be used to design novel peptides with enhanced properties. For instance, ML has been used to design antioxidant peptides with high precision. researchgate.net As these computational tools become more sophisticated, they will undoubtedly be applied to the design of peptides and other molecules incorporating Boc-L-isoleucine for a wide range of applications.
Expansion of N-(tert-Butoxycarbonyl)-L-isoleucine Applications into Underexplored Therapeutic Areas
While Boc-L-isoleucine is a staple in the synthesis of peptides for established therapeutic targets, its potential in underexplored therapeutic areas is a growing field of research. The unique structural properties of isoleucine, a branched-chain amino acid, make it a valuable component in the design of new therapeutic agents. Non-natural derivatives of isoleucine, which can be synthesized using Boc-L-isoleucine, are being incorporated into peptide-based drugs to enhance their stability and bioavailability.
For instance, isoleucine derivatives are being investigated for the treatment of conditions like multiple sclerosis and certain types of cancer. By modifying the structure of isoleucine, researchers can improve the pharmacokinetic profile of a drug, leading to better therapeutic outcomes. The synthesis of cyclic peptides, which often exhibit greater resistance to enzymatic degradation and improved bioavailability compared to their linear counterparts, is another area where Boc-L-isoleucine is crucial. nih.gov A naturally occurring cyclotetrapeptide containing isoleucine has been synthesized and shown to have potential antifungal and antihelmintic activity. nih.gov
Furthermore, the role of L-isoleucine in various physiological processes suggests potential therapeutic applications for its derivatives. L-isoleucine is involved in wound healing, blood sugar regulation, and the synthesis of neurotransmitters. chinaaminoacid.com This opens the door for the development of Boc-L-isoleucine-derived compounds for a range of conditions, including diabetes and neurological disorders. chinaaminoacid.com As our understanding of the biological roles of isoleucine expands, so too will the potential therapeutic applications of its Boc-protected form.
Development of Advanced Analytical Probes and Sensing Platforms Based on N-(tert-Butoxycarbonyl)-L-isoleucine Architectures
The unique properties of Boc-L-isoleucine and its derivatives are being harnessed to develop advanced analytical tools. The hydrophobicity and chiral nature of the isoleucine side chain make it an interesting component for the creation of sensors and probes. rsc.orgacs.org
One emerging application is in the field of biosensors. Researchers are exploring the use of peptides and their derivatives in the development of new sensing platforms. For example, linear dipeptides containing isoleucine have been incorporated into nanofibers for biosensor applications. researchgate.net These materials exhibit piezoelectric properties, meaning they can convert mechanical force into an electrical signal, which could be utilized for developing sensitive and specific biosensors. researchgate.net
Electrochemical sensors are another area of active research. The adsorption of amino acids and their derivatives onto metal surfaces can be studied using techniques like electrochemical scanning tunneling microscopy (EC-STM). researchgate.net Understanding how molecules like Boc-L-isoleucine interact with surfaces at the nanoscale is critical for the development of new microelectronics and medical devices. researchgate.net Furthermore, chiral electrochemical sensors are being developed for the enantiomeric recognition of amino acids, a critical capability in many areas of biomedical and pharmaceutical research. mdpi.com While not directly focused on Boc-L-isoleucine, the principles and techniques being developed could be adapted for sensors that utilize this compound.
Q & A
Basic: What experimental parameters should be prioritized when optimizing the synthesis of Boc-L-isoleucine to ensure reproducibility?
To ensure reproducibility, researchers must:
- Document reaction conditions (temperature, solvent purity, catalyst concentration) with precision, as minor deviations can alter stereochemical outcomes .
- Standardize purification protocols (e.g., column chromatography gradients, recrystallization solvents) and validate purity using HPLC (>98% purity threshold) .
- Include negative controls (e.g., omitting protecting groups) to confirm the specificity of the Boc protection step .
Basic: Which analytical techniques are most robust for characterizing the structural integrity of Boc-L-isoleucine?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the Boc group’s presence (tert-butyl signals at ~1.4 ppm) and chiral center retention .
- Mass Spectrometry (MS): Confirm molecular ion peaks ([M+H]) and fragmentation patterns to rule out deprotection artifacts .
- Optical Rotation: Compare observed values with literature data to ensure enantiomeric purity .
Advanced: How can researchers resolve contradictions in published data on Boc-L-isoleucine’s solubility in polar aprotic solvents?
- Systematic Meta-Analysis: Compile solubility data from peer-reviewed studies, noting variables like temperature, solvent batch purity, and measurement methods (e.g., gravimetric vs. spectroscopic) .
- Replicate Key Experiments: Test conflicting claims under controlled conditions, using standardized solvent grades (e.g., anhydrous DMF vs. technical grade) .
- Apply Statistical Models: Use ANOVA to identify whether observed discrepancies stem from methodological differences or intrinsic compound variability .
Advanced: What strategies are effective for integrating Boc-L-isoleucine into peptide synthesis workflows while minimizing racemization?
- Optimize Coupling Conditions: Use low-temperature (0–4°C) reactions with coupling agents like HATU/HOBt to reduce base-induced racemization .
- Monitor Reaction Progress: Employ real-time FTIR to track carbamate formation and detect premature deprotection .
- Validate Chiral Integrity: Compare post-synthesis CD spectra with authentic standards to confirm retention of L-configuration .
Basic: How should researchers design a PICOT framework for studies investigating Boc-L-isoleucine’s role in enzyme inhibition?
- Population (P): Target enzyme (e.g., proteases with isoleucine-binding pockets).
- Intervention (I): Dose-dependent Boc-L-isoleucine exposure.
- Comparison (C): Unprotected L-isoleucine or D-isomer controls.
- Outcome (O): Inhibition kinetics (IC) measured via fluorometric assays.
- Time (T): Short-term (acute) vs. prolonged incubation effects .
Advanced: What computational methods are validated for predicting Boc-L-isoleucine’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations: Use force fields (e.g., AMBER) to model Boc group steric effects on binding affinity .
- Docking Studies: Compare binding poses of Boc-L-isoleucine vs. native substrates in enzyme active sites (e.g., using AutoDock Vina) .
- QM/MM Hybrid Models: Calculate electronic interactions at the Boc-enzyme interface to identify critical residues .
Basic: How can researchers ensure ethical rigor when designing in vitro studies involving Boc-L-isoleucine?
- Adopt FINER Criteria: Ensure feasibility, novelty, and relevance to justify biological testing .
- Include Toxicity Screens: Pre-test Boc-L-isoleucine on non-target cell lines to rule off-target effects .
- Disclose Conflicts: Report funding sources and synthetic pathways to avoid bias in data interpretation .
Advanced: What methodologies address batch-to-batch variability in Boc-L-isoleucine’s physicochemical properties?
- Quality-by-Design (QbD): Implement DOE (Design of Experiments) to identify critical process parameters (e.g., reaction time, solvent ratios) .
- Multivariate Analysis: Use PCA (Principal Component Analysis) to correlate NMR/MS spectral data with bioactivity outcomes .
- Interlaboratory Validation: Share samples with collaborating labs to benchmark reproducibility using harmonized protocols .
Basic: How should literature reviews on Boc-L-isoleucine differentiate between background and foreground questions?
- Background Questions: Focus on established knowledge (e.g., “What is the role of Boc protection in peptide synthesis?”) .
- Foreground Questions: Address gaps (e.g., “How does Boc-L-isoleucine’s steric bulk affect substrate selectivity in enzyme X?”) using systematic reviews and meta-analyses .
Advanced: What experimental frameworks are recommended for analyzing contradictory data on Boc-L-isoleucine’s stability under physiological conditions?
- Accelerated Stability Testing: Expose the compound to simulated physiological buffers (pH 7.4, 37°C) and monitor degradation via LC-MS .
- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life and identify degradation pathways .
- Cross-Validate Findings: Compare results with independent studies using identical buffer compositions and analytical thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
